2-Chloro-1,3-difluoropropane
Overview
Description
2-Chloro-1,3-difluoropropane is an organic compound with the molecular formula C₃H₅ClF₂ It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 1,3-difluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of reactants into a reactor, where the halogenation reaction occurs. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide can facilitate the elimination process.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted propanes depending on the nucleophile used.
Elimination: Alkenes such as 1,3-difluoropropene can be formed.
Oxidation: Oxidized derivatives like 2-chloro-1,3-difluoropropanol may be produced.
Scientific Research Applications
2-Chloro-1,3-difluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Medicine: Explored for its potential use in pharmaceutical formulations, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-difluoropropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,3-difluoropropane
- 2-Chloro-1,1-difluoropropane
- 1,3-Dichloro-2-fluoropropane
Comparison
2-Chloro-1,3-difluoropropane is unique due to the specific positioning of the chlorine and fluorine atoms on the propane backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
2-chloro-1,3-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNHCOWNZISJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339580 | |
Record name | 2-Chloro-1,3-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102738-79-4 | |
Record name | 2-Chloro-1,3-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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